2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine
Description
2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine is a heterocyclic compound featuring a pyridine core substituted with an amine group at the 3-position and a methoxy-linked 1-methylpiperidin-4-yl group at the 2-position. The piperidine moiety enhances lipophilicity and modulates receptor binding, while the pyridine ring contributes to π-π stacking interactions in biological targets .
Structure
3D Structure
Properties
IUPAC Name |
2-[(1-methylpiperidin-4-yl)methoxy]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-15-7-4-10(5-8-15)9-16-12-11(13)3-2-6-14-12/h2-3,6,10H,4-5,7-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHAPBOXXDPKBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=C(C=CC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine typically involves multiple steps. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the methoxy group and the methylpiperidine moiety. The reaction conditions often include the use of specific reagents and catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve optimization of these synthetic routes to achieve large-scale production while maintaining cost-effectiveness and efficiency .
Chemical Reactions Analysis
2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Aromatic System Modifications
Compound A : Vandetanib (7-[(1-Methylpiperidin-4-yl)methoxy]quinazolin-4-amine)
- Structure : Quinazoline core instead of pyridine, with a 4-amine and 7-piperidinyl methoxy substituent.
- Application: Approved for non-small cell lung cancer and medullary thyroid cancer. The quinazoline system enhances kinase inhibition (e.g., EGFR, VEGFR) compared to pyridine-based analogs .
- Key Difference : Quinazoline's planar structure improves ATP-binding pocket affinity in kinases, whereas pyridine derivatives may exhibit reduced potency in similar targets.
Compound B : 4-[(1-Methylpiperidin-4-yl)methoxy]aniline
- Structure : Aniline (benzene with -NH₂) replaces pyridin-3-amine.
- This modification may shift activity toward non-kinase targets (e.g., GPCRs) .
Linker and Substituent Variations
Compound C : N-(1-Methylpiperidin-4-yl)pyridin-3-amine
- Impact : Removal of the methoxy linker reduces steric hindrance, possibly enhancing binding to flat binding sites. However, decreased polarity may limit aqueous solubility .
Compound D : 6-((1-Methylcyclobutyl)methoxy)pyridin-3-amine
- Structure : Cyclobutyl group replaces the piperidine ring.
Heterocyclic System Hybrids
Compound E : N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine
- Structure : Thiazole ring fused with pyridine and methoxyphenyl groups.
- Activity: The thiazole moiety introduces sulfur-based interactions, which may enhance binding to metal-containing enzymes (e.g., cytochrome P450).
Compound F : 5-(2-Methoxypyridin-3-yl)pyridin-2-amine
Physicochemical and Pharmacokinetic Properties
Notes:
- Higher LogP values (e.g., Vandetanib) correlate with increased membrane permeability but risk off-target toxicity.
- The target compound’s balanced LogP (~2.1) suggests moderate bioavailability, suitable for oral administration.
Therapeutic Potential and Limitations
- Kinase Inhibitors : Vandetanib’s success highlights the piperidinyl methoxy group’s utility in oncology, but pyridine-based analogs may lack sufficient potency for clinical use without structural optimization .
- CNS Applications : Compounds with reduced polarity (e.g., Compound C) show promise in crossing the blood-brain barrier but require further ADMET profiling .
Biological Activity
Introduction
2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine, also known as 3-methoxy-N-(1-methylpiperidin-4-yl)pyridin-2-amine, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in treating neurological disorders and various types of cancer. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a methoxy group and a piperidinyl moiety. This unique structure contributes to its distinct biological properties.
Chemical Structure
| Component | Description |
|---|---|
| Pyridine Ring | A six-membered aromatic ring containing nitrogen. |
| Methoxy Group | An -OCH₃ group at the third position of the pyridine. |
| Piperidinyl Group | A saturated six-membered ring containing nitrogen. |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body, including neurotransmitter receptors and enzymes involved in metabolic pathways. The compound's binding affinity to these targets modulates their activity, leading to physiological responses that can be beneficial in therapeutic contexts.
Pharmacological Potential
- Neurological Disorders : Research indicates that this compound may serve as a pharmacological agent for neurological conditions by influencing neurotransmitter systems, potentially improving cognitive function or alleviating symptoms associated with disorders such as depression and anxiety.
- Anticancer Activity : Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The compound has been observed to induce apoptosis in these cells, highlighting its potential as an anticancer agent .
Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of several compounds structurally related to this compound on MDA-MB-231 cells. The results indicated that certain derivatives exhibited IC50 values between 2.43 μM and 7.84 μM, demonstrating significant growth inhibition compared to non-cancerous cell lines .
Study 2: Mechanistic Insights
Further investigation into the mechanism revealed that these compounds could destabilize microtubule assembly at concentrations around 20 μM, suggesting their role as microtubule-destabilizing agents. This activity was confirmed through flow cytometry analysis, which indicated enhanced caspase-3 activity and morphological changes consistent with apoptosis at specific concentrations .
Comparative Analysis with Similar Compounds
A comparison with similar compounds reveals that while many pyridine derivatives exhibit biological activity, the unique substitution pattern of this compound provides it with distinct pharmacological properties.
| Compound Name | Anticancer Activity | Mechanism of Action |
|---|---|---|
| 2-(1-Methylpiperidin-4-yl)methoxy-pyridine | Moderate (IC50 ~5 μM) | Microtubule destabilization |
| Curcumin Analogues | High (IC50 ~2 μM) | Apoptosis induction |
| Pyridine Derivative X | Low (IC50 >10 μM) | Unknown |
Q & A
Q. What are the standard synthetic routes for 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine, and what reagents/conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. Key steps include:
- Step 1 : Preparation of the piperidine intermediate (e.g., 1-methylpiperidin-4-ylmethanol) via alkylation or reductive amination.
- Step 2 : Etherification of the pyridine scaffold (e.g., 3-aminopyridin-2-ol) using the piperidine intermediate under basic conditions (e.g., NaH or K₂CO₃ in DMF) .
- Step 3 : Final purification via column chromatography or recrystallization.
Critical Parameters : - Temperature control (60–80°C for ether bond formation) .
- Use of anhydrous solvents to minimize side reactions .
Q. What analytical techniques are essential for characterizing this compound and confirming its structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy group at C2 of pyridine and methylpiperidine linkage) .
- HRMS : To confirm molecular weight (e.g., [M+H]+ expected at m/z 248.176 for C₁₂H₂₁N₃O₂) .
- FTIR : Identification of functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C-O-C at ~1250 cm⁻¹) .
Q. What are the key solubility and stability considerations for this compound in experimental settings?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility can be enhanced via hydrochloride salt formation .
- Stability : Sensitive to light and humidity. Store under inert atmosphere (N₂/Ar) at –20°C for long-term stability .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s interaction with biological targets?
- Methodological Answer :
- DFT Calculations : Optimize the 3D conformation to study electronic properties (e.g., HOMO-LUMO gaps) and hydrogen-bonding capacity with targets like kinases or GPCRs .
- Docking Studies : Use software (e.g., AutoDock Vina) to simulate binding to receptors (e.g., LRRK2 kinase, referenced in structurally similar compounds ).
- Validation : Compare computational predictions with experimental binding assays (e.g., SPR or ITC) .
Q. How do structural analogs of this compound differ in pharmacological activity, and what design strategies improve selectivity?
- Methodological Answer : Key Structural Modifications :
| Analog | Modification | Impact on Activity |
|---|---|---|
| Piperazine replacement | Higher polarity | Alters blood-brain barrier penetration |
| Ether vs. amine linkage | Changes binding kinetics to ATP pockets | |
| Design Strategies : |
- Introduce deuterium at metabolically vulnerable positions to prolong half-life .
- Replace methoxy with fluorinated groups to enhance target affinity .
Q. How can contradictory data in pharmacological studies (e.g., varying IC₅₀ values) be resolved?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
